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For Immediate Release

[City, State] — [Date] — Tuvusertib (also known as M1774 or VX-970), a potent and selective
oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, is under
active investigation in numerous clinical trials for the treatment of various solid tumors. As a key
regulator of the DNA damage response (DDR), ATR inhibition by tuvusertib represents a
promising therapeutic strategy, both as a standalone agent and in combination with other
anticancer therapies. This guide provides a comparative overview of the clinical trial data for
tuvusertib as a monotherapy versus its use in combination regimens, with a focus on
experimental data, safety profiles, and efficacy.

Introduction to Tuvusertib's Mechanism of Action

Tuvusertib targets the ATR kinase, a critical component of the cellular machinery that
responds to DNA damage and replication stress.[1] By inhibiting ATR, tuvusertib can induce
synthetic lethality in cancer cells with existing defects in other DDR pathways, such as those
with ATM or BRCA mutations. Furthermore, it can potentiate the effects of DNA-damaging
agents like chemotherapy and PARP inhibitors by preventing cancer cells from repairing the
induced damage, ultimately leading to cell death.[2][3]

Tuvusertib Monotherapy: Clinical Trial Findings
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The first-in-human phase | study (NCT04170153) evaluated tuvusertib monotherapy in 55

patients with metastatic or locally advanced unresectable solid tumors.[4] The study

established the safety, tolerability, and recommended dose for expansion (RDE).

Efficacy of Tuvusertib Monotherapy

Preliminary efficacy data from the monotherapy trial showed modest but promising activity in a

heavily pretreated patient population.

Efficacy Endpoint

Result

Patient Population

Trial Identifier

Objective Response

One unconfirmed

Platinum- and PARP

inhibitor-resistant

_ , NCT04170153[2][4]
Rate (ORR) partial response BRCA wild-type
ovarian cancer
27% of patients )
] o ] Advanced solid
Disease Stabilization achieved stable NCT04170153[2]

disease

tumors

Complete Response
(CR)

One patient with
metastatic colorectal
cancer with ATM loss
and ARID1A mutation

Advanced solid

tumors

Phase | Trial of M6620
(VX-970)[5]

Safety and Tolerability of Tuvusertib Monotherapy

The safety profile of tuvusertib monotherapy was found to be manageabile.

Adverse Event (Grade =3) Incidence Trial Identifier
Anemia 36% NCT04170153
Neutropenia 7% NCT04170153
Lymphopenia 7% NCT04170153

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.benchchem.com/product/b8105919?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38407317/
https://www.benchchem.com/product/b8105919?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11094421/
https://pubmed.ncbi.nlm.nih.gov/38407317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11094421/
https://pubmed.ncbi.nlm.nih.gov/32568634/
https://www.benchchem.com/product/b8105919?utm_src=pdf-body
https://www.benchchem.com/product/b8105919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8105919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Tuvusertib in Combination Therapy: Enhanced
Antitumor Activity

Preclinical studies have demonstrated that tuvusertib acts synergistically with a broad range of
DNA-damaging agents, including topoisomerase inhibitors, platinum-based chemotherapy, and
PARP inhibitors.[3][6] Several clinical trials are now evaluating tuvusertib in combination with
other anticancer drugs.

Tuvusertib and PARP Inhibitors (Niraparib)

Part B1 of the DDRiver Solid Tumors 301 study (NCT04170153) is assessing the combination
of tuvusertib with the PARP inhibitor niraparib.

The combination has shown promising preliminary efficacy in patients with advanced solid
tumors.

i _ Patient Population ) »
Efficacy Endpoint Result Trial Identifier
(n=32 evaluable)

Objective Response 15.6% (5 responses, 3  Advanced solid NCT04170153 (Part
Rate (ORR) confirmed) tumors B1)[7][8]

Responses were observed in patients with epithelial ovarian cancer (including a PARP
inhibitor-resistant case), non-small cell lung cancer, breast cancer, and pancreatic cancer.[7][8]

The combination has a manageable safety profile.

Adverse Event (Grade =3) Incidence (n=43) Trial Identifier

Anemia 41.9% NCT04170153 (Part B1)[8]
Platelet Count Decrease 14.0% NCT04170153 (Part B1)[8]
Fatigue 9.3% NCT04170153 (Part B1)[8]
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Tuvusertib and Platinum-Based Chemotherapy
(Carboplatin)

A phase | trial evaluated tuvusertib (as M6620/VX-970) in combination with carboplatin in
patients with advanced solid tumors.

This combination also demonstrated clinical activity.

] ) Patient Population ] »
Efficacy Endpoint Result (n=23) Trial Identifier
n=

Advanced germline

BRCAL1 ovarian
Phase | Trial of M6620

Partial Response (PR)  One patient cancer (platinum-
(VX-970)[5]
refractory and PARP
inhibitor-resistant)
) ) Advanced solid Phase | Trial of M6620
Stable Disease (SD) 15 patients
tumors (VX-970)[5]

Experimental Protocols
Tuvusertib Monotherapy (NCT04170153)

o Study Design: A first-in-human, open-label, multicenter, dose-escalation Phase | study.[4]

» Patient Population: Patients with metastatic or locally advanced unresectable solid tumors
who have progressed on standard therapies.[4]

o Dosing Regimen: Ascending doses of tuvusertib were evaluated. The Recommended Dose
for Expansion (RDE) was determined to be 180 mg once daily (QD) for 2 weeks on, followed
by 1 week off.

o Primary Objectives: To assess the safety, tolerability, maximum tolerated dose (MTD), and
RDE of tuvusertib monotherapy.[4]

o Secondary Objectives: To evaluate the pharmacokinetics and preliminary antitumor activity.

[4]
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Tuvusertib in Combination with Niraparib (NCT04170153,
Part B1)

Study Design: An open-label, multicenter, dose-escalation Phase Ib trial.[8]

Patient Population: Patients with metastatic or locally advanced unresectable solid tumors
refractory to standard treatment.[8]

Dosing Regimen: Multiple continuous and intermittent schedules were explored with
tuvusertib doses ranging from 90-180 mg QD and niraparib doses from 100-200 mg QD.
The RDEs were identified as tuvusertib 180 mg QD with niraparib 100 mg QD, or
tuvusertib 90 mg QD with niraparib 200 mg QD, both on a 1 week on/1 week off schedule.

[71[8]
Primary Objective: To determine the safety, including MTD and RDESs.[8]

Secondary and Tertiary Objectives: To determine the pharmacokinetics, pharmacodynamics,
and preliminary efficacy.[8]

Tuvusertib in Combination with Carboplatin (Phase |
Trial of M6620/VX-970)

Study Design: A Phase | dose-escalation trial.[5]
Patient Population: Patients with advanced solid tumors.[5]

Dosing Regimen: Carboplatin was administered on day 1, and tuvusertib (M6620) on days
2 and 9 of a 21-day cycle. The recommended phase Il dose (RP2D) for the combination was
M6620 90 mg/m?2 with carboplatin AUCS.[5]

Primary Objectives: To assess safety, tolerability, and MTD.[5]

Secondary Objectives: To evaluate pharmacokinetics and antitumor activity.[5]

Visualizing the Mechanism and Workflow
Tuvusertib's Inhibition of the ATR Signaling Pathway
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Caption: Tuvusertib inhibits ATR, preventing CHK1 phosphorylation and cell cycle arrest,
leading to apoptosis.

Clinical Trial Workflow for Tuvusertib Studies
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Caption: A generalized workflow for clinical trials evaluating Tuvusertib monotherapy versus
combination therapy.

Conclusion

Tuvusertib has demonstrated a manageable safety profile and preliminary signs of antitumor
activity as a monotherapy in patients with advanced solid tumors. The combination of
tuvusertib with other DNA damage response inhibitors, such as PARP inhibitors, or with
traditional chemotherapy like carboplatin, appears to enhance its efficacy. The higher response
rates observed in combination therapy trials suggest a synergistic effect, validating the
preclinical rationale for these approaches. Ongoing and future clinical trials will further elucidate
the full potential of tuvusertib-based combination therapies in various cancer types and patient
populations.

Need Custom Synthesis?
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» To cite this document: BenchChem. [Tuvusertib: A Comparative Analysis of Combination
Therapy Versus Monotherapy in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b8105919#tuvusertib-combination-therapy-versus-
monotherapy-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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